molecular formula C10H16IN3O2 B2474924 Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate CAS No. 2411217-21-3

Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate

Cat. No.: B2474924
CAS No.: 2411217-21-3
M. Wt: 337.161
InChI Key: CQROSMQDKXVFQH-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl carbamate group and an iodinated pyrazole moiety

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Its structure suggests it could be used as a building block for molecules with biological activity .

Industry

In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an iodinated pyrazole derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodinated intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodinated pyrazole moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, bases like cesium carbonate, and solvents such as 1,4-dioxane .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate is not well-documented. its structure suggests it could interact with various molecular targets, potentially through the iodinated pyrazole moiety. This interaction could involve binding to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate is unique due to its combination of a tert-butyl carbamate group and an iodinated pyrazole moiety.

Properties

IUPAC Name

tert-butyl N-[(4-iodo-1-methylpyrazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-5-8-7(11)6-14(4)13-8/h6H,5H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQROSMQDKXVFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN(C=C1I)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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